N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c1-14-3-5-17(6-4-14)24(28)26-19-11-12-20-15(2)23(29-21(20)13-19)22(27)16-7-9-18(25)10-8-16/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQSFLUMSKFVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetProstaglandin G/H synthase 1 and Bcl-2/Mcl-1 proteins . These proteins play crucial roles in inflammation and apoptosis, respectively.
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes. For instance, inhibition of Bcl-2/Mcl-1 proteins can lead to increased apoptosis, potentially making such compounds useful in cancer treatment.
Biological Activity
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, indicating a complex structure that includes a benzofuran core. The molecular formula is C_{24}H_{19}ClN_{2}O_{3}, and its molecular weight is approximately 420.87 g/mol. The presence of the chlorobenzoyl group and the benzamide moiety suggests potential interactions with various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling or metabolism.
- Receptor Modulation: It may interact with specific receptors, influencing physiological responses.
Biological Activity
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anticancer Properties: There are indications that this compound may possess anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity against Staphylococcus aureus, showing significant inhibition at low concentrations. |
| Study 2 | Explored anticancer effects on human breast cancer cell lines (MCF-7), demonstrating a dose-dependent increase in apoptosis markers. |
| Study 3 | Assessed anti-inflammatory properties using an animal model of arthritis; results indicated reduced inflammation markers compared to control groups. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Benzofuran Derivative: Starting from commercially available precursors.
- Formation of Benzamide: Reaction with appropriate acyl chlorides under basic conditions to yield the final product.
Comparison with Similar Compounds
Core Structure Variations
The benzofuran core distinguishes this compound from others with alternative heterocyclic or aromatic systems:
Key Observations :
- Benzofuran vs. Triazole/Purine : The benzofuran’s planar structure may enhance π-π stacking in biological targets compared to triazole’s flexibility or purine’s hydrogen-bonding capacity .
- Substituent Effects: The 4-chlorobenzoyl group in the target compound contrasts with trifluoromethyl () or sulfonyl-imino () groups, influencing electronic properties and binding affinity .
Physicochemical Properties
- Molecular Weight : The target compound (403.86 g/mol) is heavier than the triazole derivative in (~450 g/mol) but lighter than ponatinib analogs with bulky substituents .
- This contrasts with sulfonyl-imino groups (), which improve solubility via polarity .
Critical Analysis of Structural Motifs
Benzamide Group Variations
Aromatic Substituents
- Chlorobenzoyl vs. Toluidinoethyl (): The chloro group’s electronegativity may enhance electrostatic interactions, while the toluidinoethyl chain in introduces conformational flexibility .
Q & A
Q. What synthetic strategies are recommended for preparing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with constructing the benzofuran core via cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄) .
- Chlorobenzoyl introduction : Use Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to functionalize the benzofuran ring .
- Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate 4-methylbenzamide to the intermediate .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent polarity (e.g., DMF for solubility) or temperature (60–80°C for acylation) to improve yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm substituent positions, focusing on aromatic proton splitting patterns and carbonyl signals (δ 165–175 ppm for benzamide) .
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and refine structures using SHELX software to resolve bond lengths/angles and confirm stereochemistry .
- Mass spectrometry : Employ HRMS (ESI+) to validate molecular weight and fragmentation patterns, particularly for the chlorobenzoyl moiety .
Advanced Research Questions
Q. How can computational modeling elucidate potential biological targets and binding mechanisms of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or cytochrome P450 enzymes) based on its benzofuran-benzamide scaffold .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding with conserved residues (e.g., Asp86 in HIV-1 protease) .
- ADMET prediction : Utilize SwissADME to evaluate pharmacokinetic properties (e.g., logP >3.5 suggests high lipophilicity) and potential toxicity risks .
Q. What experimental approaches can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Dose-response assays : Perform IC₅₀/EC₅₀ studies across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity) to establish potency thresholds .
- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., topoisomerase II) and confirm on-target effects via Western blotting .
- Synergistic studies : Test combinatorial effects with standard therapeutics (e.g., doxorubicin) using Chou-Talalay analysis to identify additive/synergistic interactions .
Q. How can stability and solubility profiles be optimized for in vivo studies?
Methodological Answer:
- Salt formation : Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility while monitoring stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzamide moiety to improve bioavailability, with enzymatic cleavage assessed in plasma assays .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) and characterize drug release kinetics using dialysis membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
